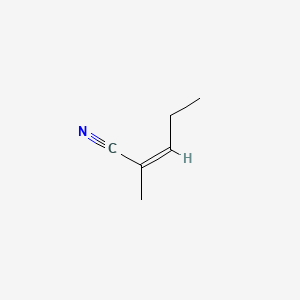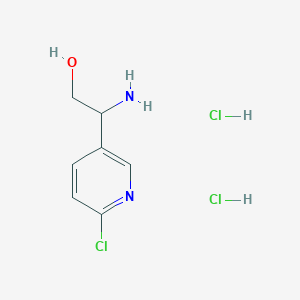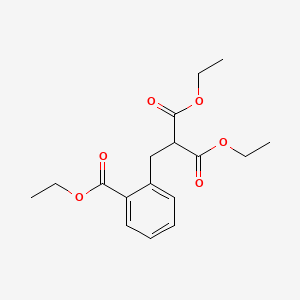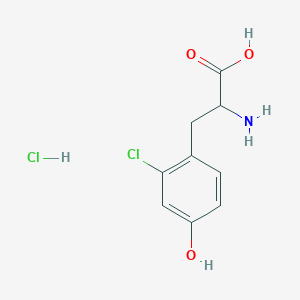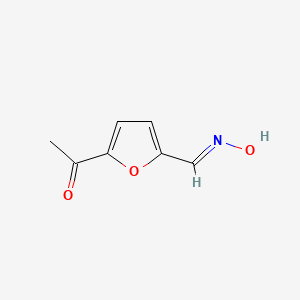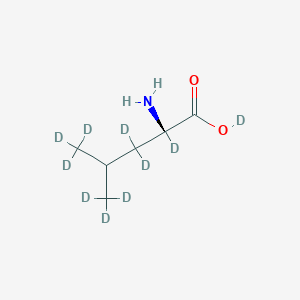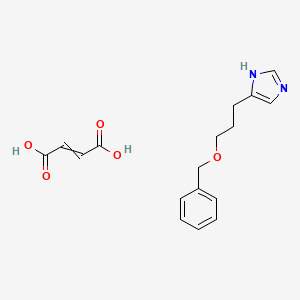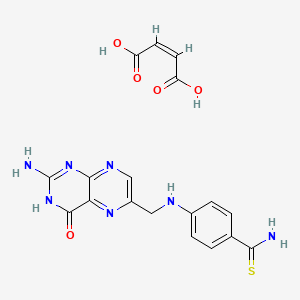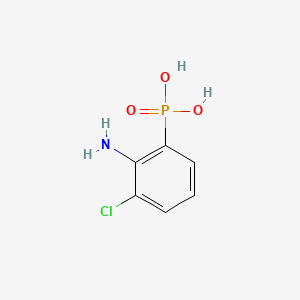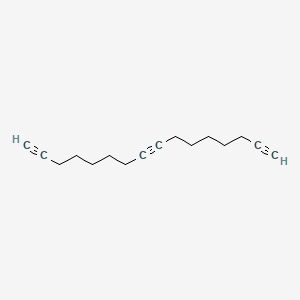
1,8,15-Hexadecatriyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8,15-Hexadecatriyne is an organic compound with the molecular formula C₁₆H₂₂. It is characterized by the presence of three triple bonds within its carbon chain, making it a member of the polyacetylene family.
Méthodes De Préparation
The synthesis of 1,8,15-Hexadecatriyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction, which uses copper(I) salts as catalysts under oxidative conditions. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air .
Industrial production methods for this compound are less documented, but they likely involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .
Analyse Des Réactions Chimiques
1,8,15-Hexadecatriyne undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Hydrogenation of this compound can lead to the formation of alkanes or alkenes.
Substitution: Halogenation reactions can introduce halogen atoms into the carbon chain, resulting in compounds like this compound halides.
Common reagents used in these reactions include hydrogen gas for reduction, halogens like chlorine or bromine for substitution, and oxidizing agents such as potassium permanganate for oxidation. The major products formed from these reactions vary based on the specific conditions but generally include a range of functionalized derivatives .
Applications De Recherche Scientifique
1,8,15-Hexadecatriyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with unique electronic properties.
Biology: Research into its biological activity is ongoing, with studies exploring its potential as an antimicrobial or anticancer agent.
Medicine: Its derivatives are being investigated for their therapeutic potential, particularly in the treatment of diseases that involve abnormal cell growth.
Industry: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as conductive polymers and nanomaterials .
Mécanisme D'action
The mechanism by which 1,8,15-Hexadecatriyne exerts its effects is not fully understood. its reactivity is largely attributed to the presence of triple bonds, which can participate in various chemical reactions. These reactions can lead to the formation of reactive intermediates that interact with molecular targets, potentially disrupting biological pathways or contributing to the formation of new materials .
Comparaison Avec Des Composés Similaires
1,8,15-Hexadecatriyne can be compared to other polyacetylenes, such as:
1,3,5-Hexatriyne: Another polyacetylene with three triple bonds, but with a shorter carbon chain.
1,7,13-Hexadecatriyne: Similar in structure but with different positioning of the triple bonds.
1,9,17-Octadecatriyne: A longer-chain polyacetylene with similar reactivity but different physical properties
The uniqueness of this compound lies in its specific carbon chain length and the positioning of its triple bonds, which confer distinct chemical and physical properties that can be leveraged in various applications .
Propriétés
Numéro CAS |
4580-43-2 |
|---|---|
Formule moléculaire |
C16H22 |
Poids moléculaire |
214.35 g/mol |
Nom IUPAC |
hexadeca-1,8,15-triyne |
InChI |
InChI=1S/C16H22/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h1-2H,5-14H2 |
Clé InChI |
FQMIMRQHPBBFQF-UHFFFAOYSA-N |
SMILES canonique |
C#CCCCCCC#CCCCCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,4S,7S,10S,16S,19S,22S,25S,28S,31R,36R,39S,42S,45S,52R,55S)-39,42-bis(4-aminobutyl)-N-[2-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-28,55-bis(2-amino-2-oxoethyl)-4-(3-amino-3-oxopropyl)-52-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-16,19,22-tris[(2S)-butan-2-yl]-25-(3-carbamimidamidopropyl)-7-(1H-imidazol-4-ylmethyl)-45-(1H-indol-3-ylmethyl)-3,6,9,15,18,21,24,27,30,38,41,44,47,53,56-pentadecaoxo-33,34,49,50-tetrathia-2,5,8,14,17,20,23,26,29,37,40,43,46,54,57-pentadecazatricyclo[29.16.10.010,14]heptapentacontane-36-carboxamide](/img/structure/B13826191.png)
![(3S,3'S,6S,6'S)-6,6'-((1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaene-1,18-diyl)bis(1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol)](/img/structure/B13826203.png)
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide](/img/structure/B13826204.png)
![(E)-4-(2-Hydroxy-5-methylphenyl)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13826215.png)
